molecular formula C11H15FN4O2 B4142249 4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline CAS No. 82759-10-2

4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline

Cat. No. B4142249
CAS RN: 82759-10-2
M. Wt: 254.26 g/mol
InChI Key: IQGRLFTWIPYMON-UHFFFAOYSA-N
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Patent
US09126969B2

Procedure details

36.2 g of sodium bicarbonate and 28.7 mL of N-methylhomopiperazine are added to a solution of 15 g of 4,5-difluoro-2-nitroaniline in 120 mL of anhydrous DMF. The reaction medium is heated to 80° C. using an oil bath for 2H30. The reaction medium is cooled to ambient temperature, then poured into 500 mL of water. The mixture is cooled using an ice bath and stirred, and precipitation occurs. The precipitate is filtered through sintered glass. The yellow solid is rinsed with water. The solid is dried in an oven at 40° C. 21.2 g of 4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenylamine are obtained in the form of a yellow solid. 1H NMR (300 MHz, DMSO-d6, δ in ppm): 2.22 (s, 3H); 2.45 (m, 4H); 3.17 (m, 4H); 6.42 (d, J=8.0 Hz, 1H); 7.34 (broad s, 2H); 7.63 (d, J=14.5 Hz, 1H). EI mass spectrum: m/z=254: M+. (base peak)—m/z=239: (M−CH3)+—m/z=234: (M−HF)+.−m/z=183: (M−C4H9N)+—m/z=70: C4H8N+—m/z=43: C2H5N+.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[CH3:6][N:7]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[F:14][C:15]1C(F)=[CH:20][C:18]([NH2:19])=[C:17]([N+:23]([O-:25])=[O:24])[CH:16]=1.O>CN(C=O)C>[F:14][C:15]1[C:11]([N:10]2[CH2:9][CH2:8][N:7]([CH3:6])[CH2:13][CH2:12]2)=[CH:20][C:18]([NH2:19])=[C:17]([N+:23]([O-:25])=[O:24])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
28.7 mL
Type
reactant
Smiles
CN1CCNCCC1
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered through sintered glass
WASH
Type
WASH
Details
The yellow solid is rinsed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried in an oven at 40° C

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1N1CCN(CC1)C)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.